molecular formula C24H40O6S B12296043 SLCA-Sulfolithocholic acid

SLCA-Sulfolithocholic acid

Cat. No.: B12296043
M. Wt: 456.6 g/mol
InChI Key: AXDXVEYHEODSPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfolithocholic acid is a bile acid, a type of steroid acid found predominantly in the bile of mammals. Bile acids play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. Sulfolithocholic acid is distinguished by the presence of a sulfate group, which differentiates it from other bile acids .

Preparation Methods

Sulfolithocholic acid can be synthesized through various methods. One common approach involves the sulfation of lithocholic acid. Lithocholic acid is first purified by preparative thin-layer chromatography and saponification. The lithocholylglycine is then sulfated using a modification of Palmer’s method, which involves dissolving the compound in 50% aqueous pyridine and adding 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide .

Chemical Reactions Analysis

Sulfolithocholic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sulfolithocholic acid can lead to the formation of sulfolithocholic acid derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Sulfolithocholic acid has several scientific research applications:

Mechanism of Action

Sulfolithocholic acid exerts its effects through several molecular targets and pathways. It interacts with specific receptors in the liver and intestines, influencing the metabolism and transport of lipids. The sulfate group in sulfolithocholic acid enhances its solubility and facilitates its excretion from the body. This compound also modulates the activity of enzymes involved in bile acid synthesis and metabolism .

Comparison with Similar Compounds

Sulfolithocholic acid is unique due to the presence of the sulfate group, which distinguishes it from other bile acids such as cholic acid, chenodeoxycholic acid, and deoxycholic acid. These similar compounds lack the sulfate group and have different solubility and metabolic properties. The sulfate group in sulfolithocholic acid enhances its solubility and facilitates its excretion, making it a valuable compound for studying bile acid metabolism and its related disorders .

Properties

IUPAC Name

4-(10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O6S/c1-15(4-9-22(25)26)19-7-8-20-18-6-5-16-14-17(30-31(27,28)29)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21H,4-14H2,1-3H3,(H,25,26)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDXVEYHEODSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865726
Record name 3-(Sulfooxy)cholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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